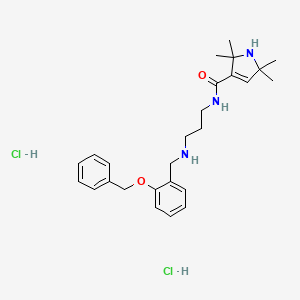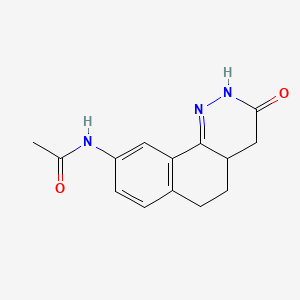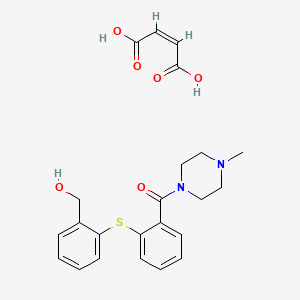
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The pyrazolopyrazine scaffold is known for its broad spectrum of pharmacological properties, making it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles to form the pyrazolopyrazine core. For instance, the reaction of 5-bromo-1H-pyrazolo(3,4-b)pyridine with iodine and subsequent protection of the NH group can yield key intermediates that are further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can contribute to sustainable industrial production.
化学反応の分析
Types of Reactions
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, into the pyrazolopyrazine core.
科学的研究の応用
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: In biological research, this compound is used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The pharmacological properties of this compound, such as anticancer, antimicrobial, and anti-inflammatory activities, have been extensively studied.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound may modulate receptor signaling by acting as an agonist or antagonist, influencing downstream cellular responses .
類似化合物との比較
Similar Compounds
Pyrazolo(3,4-b)pyridine: This compound shares a similar core structure but lacks the thione group, resulting in different chemical and biological properties.
Pyrazolo(3,4-b)selenolo(3,2-e)pyrazine: This selenium-containing analog exhibits distinct pharmacological activities, such as enhanced anticancer and antimicrobial effects.
Uniqueness
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-1-(phenylmethyl)- is unique due to its thione group, which imparts specific reactivity and binding properties. This structural feature allows for selective interactions with biological targets and contributes to its diverse pharmacological profile. Additionally, the presence of the phenylmethyl group enhances its lipophilicity and membrane permeability, further distinguishing it from similar compounds.
特性
CAS番号 |
133280-11-2 |
|---|---|
分子式 |
C12H10N4S |
分子量 |
242.30 g/mol |
IUPAC名 |
1-benzyl-4H-pyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C12H10N4S/c17-11-7-13-12-10(15-11)6-14-16(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
InChIキー |
AMFIWOGIKPAVTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)NC(=S)C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


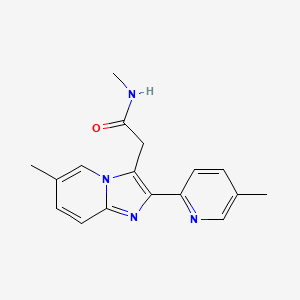
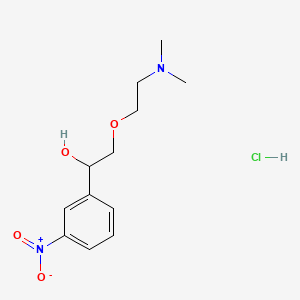
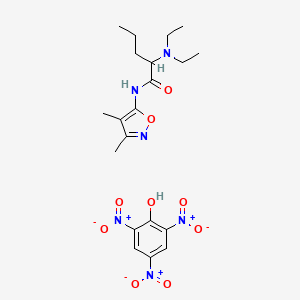

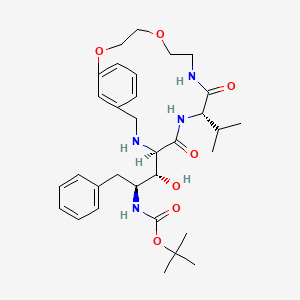


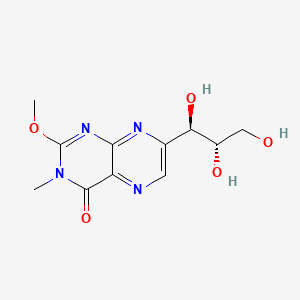
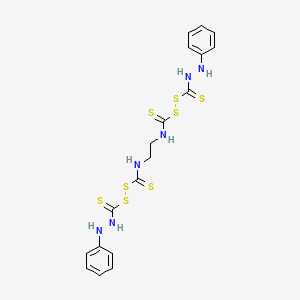
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
